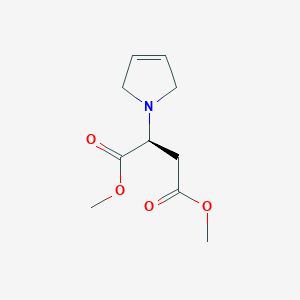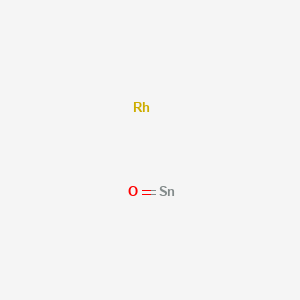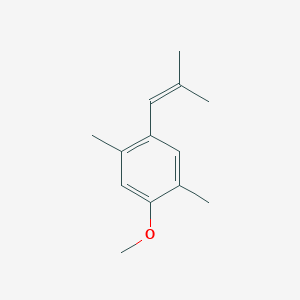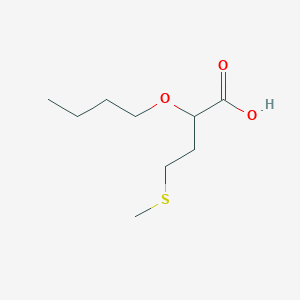![molecular formula C28H22OSSi B12539616 S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate CAS No. 653600-40-9](/img/structure/B12539616.png)
S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate: is an organosilicon compound that features a triphenylsilyl group attached to an ethynylphenyl moiety, which is further connected to an ethanethioate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate typically involves the following steps:
Formation of the Ethynylphenyl Intermediate: This step involves the coupling of a phenylacetylene derivative with a triphenylsilyl chloride in the presence of a base such as potassium carbonate.
Thioesterification: The ethynylphenyl intermediate is then reacted with ethanethiol in the presence of a catalyst like triethylamine to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylene or ethane derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug design, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.
Electronics: It can be employed in the fabrication of electronic components, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
作用機序
The mechanism by which S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate exerts its effects is largely dependent on its interaction with specific molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, the ethynylphenyl moiety can interact with various enzymes or receptors, modulating their activity. The ethanethioate group can further participate in redox reactions, influencing cellular signaling pathways.
類似化合物との比較
Triphenylsilyl Acetylene: Similar in structure but lacks the ethanethioate group.
Phenyl Ethynyl Sulfide: Contains the ethynyl and sulfur moieties but lacks the triphenylsilyl group.
Triphenylsilyl Phenyl Sulfide: Contains the triphenylsilyl and sulfur moieties but lacks the ethynyl group.
Uniqueness: S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate is unique due to the combination of the triphenylsilyl, ethynyl, and ethanethioate groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, and industry.
特性
CAS番号 |
653600-40-9 |
|---|---|
分子式 |
C28H22OSSi |
分子量 |
434.6 g/mol |
IUPAC名 |
S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate |
InChI |
InChI=1S/C28H22OSSi/c1-23(29)30-25-13-11-12-24(22-25)20-21-31(26-14-5-2-6-15-26,27-16-7-3-8-17-27)28-18-9-4-10-19-28/h2-19,22H,1H3 |
InChIキー |
SORCSLLPSXXHAB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1=CC=CC(=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


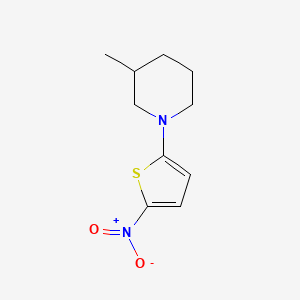
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)
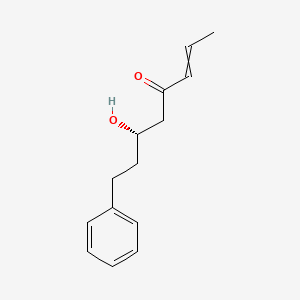
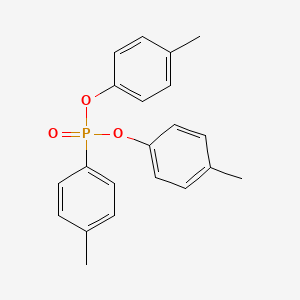
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
